2,5-Dimethylhexahydro-1H-pyrrolizine
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Overview
Description
2,5-Dimethylhexahydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and presence in various natural and synthetic products. The structure consists of a fused five-membered ring system with a nitrogen atom at the ring junction, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of piperidinium acetate as an organocatalyst for the one-pot synthesis of substituted pyrrolizines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl acetylenedicarboxylates for cycloaddition, proline and ninhydrin for azomethine ylide formation, and various oxidizing and reducing agents for subsequent transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
2,5-Dimethylhexahydro-1H-pyrrolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Pyrrolizine derivatives are investigated for their potential as anti-inflammatory, antitumor, and antimicrobial agents
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolizine scaffold .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Spiropyrrolizines: Compounds with a spiro-fused ring system, exhibiting different biological activities.
Pyrrolopyrazines: Compounds containing both pyrrole and pyrazine rings, known for their antimicrobial and antitumor properties
Uniqueness
2,5-Dimethylhexahydro-1H-pyrrolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 5 can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,5-dimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H17N/c1-7-5-9-4-3-8(2)10(9)6-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
ARBXIWKYEYENLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2N1CC(C2)C |
Origin of Product |
United States |
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